molecular formula C21H20N2O3S2 B2882111 4-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 896345-99-6

4-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2882111
CAS RN: 896345-99-6
M. Wt: 412.52
InChI Key: HJOAJCFOYFJXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which exhibit potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). Compounds derived from this synthesis process, such as 5e, 5f, and 5p, showed remarkable cytotoxic activities through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. These findings suggest the potential of such compounds as anticancer agents, highlighting their low toxicity in normal human kidney cells (HEK293) and their ability to upregulate caspase-3 and caspase-7 proteins, indicating a promising direction for cancer treatment research (Ravichandiran et al., 2019).

Antimicrobial and Antifungal Actions

Further studies explored the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, leading to the discovery of compounds with significant antimicrobial and antifungal activities. One such study identified a compound with high antimicrobial activity, suggesting its potential for further exploration as an antimicrobial agent. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans, underscoring their promise for developing new antimicrobial and antifungal therapies (Sych et al., 2019).

Electrophysiological and Antiarrhythmic Properties

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has uncovered compounds with significant potency in in vitro cardiac electrophysiological assays, comparable to known selective class III agents. These studies suggest the potential of these compounds for developing new treatments for arrhythmias, highlighting their effectiveness in models of reentrant arrhythmias and their comparable efficacy to clinical trial drugs (Morgan et al., 1990).

Antitubercular and Antimicrobial Agents

Novel sulfonyl derivatives have been synthesized and characterized for their antibacterial, antifungal, and antitubercular activities. Certain compounds have been identified as excellent antitubercular molecules, exhibiting significant activity against Mycobacterium tuberculosis H37Rv. These findings contribute to the ongoing search for effective treatments against tuberculosis and other microbial infections, offering insights into the development of new antimicrobial and antitubercular agents (Kumar et al., 2013).

properties

IUPAC Name

4-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-28(25,26)18-10-8-15(9-11-18)20(24)23-21-22-19(13-27-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOAJCFOYFJXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

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